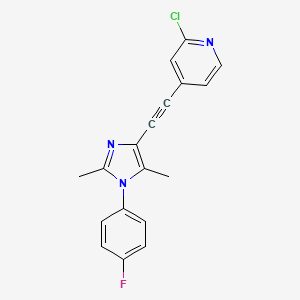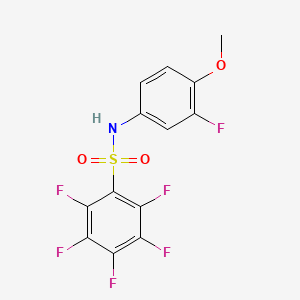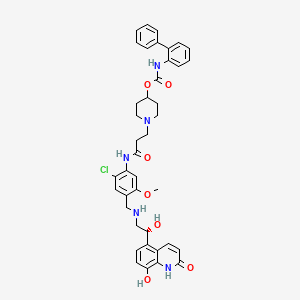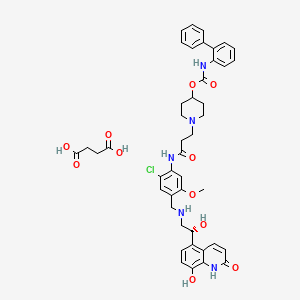![molecular formula C26H23N3O3 B1667821 (2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid CAS No. 693790-96-4](/img/structure/B1667821.png)
(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common names it’s known by.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties, such as its acidity or basicity.科学的研究の応用
Interaction with Bovine Serum Albumin
(2R)-3-Phenyl-2-[[6-(4-Phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid has been studied for its interaction with bovine serum albumin (BSA). This research is crucial for understanding the pharmacokinetics of such compounds. The binding constants, number of binding sites, and conformational changes in BSA were observed, providing insights into the compound's biological interactions (Meng et al., 2012).
Role in Synthesis of Pyrimidines
This compound has been utilized in the synthesis of various pyrimidine derivatives. These syntheses have led to the development of new molecules with potential applications in various fields, including pharmacology and materials science (Harutyunyan et al., 2015).
Anticancer and Radioprotective Activities
Research has been conducted on the synthesis of pyrazolo[3,4-d]pyrimidines containing amino acid moieties derived from this compound, demonstrating significant in vitro anticancer and in vivo radioprotective activities (Ghorab et al., 2009).
Computational Peptidology
In computational peptidology, this compound has been studied for the calculation of molecular properties and structures of antifungal tripeptides. These studies contribute to the understanding of chemical reactivity and bioactivity scores, aiding in drug design processes (Flores-Holguín et al., 2019).
Inhibitory Activities Against Protein Kinases
Substituted derivatives of this compound have been synthesized and tested for their inhibitory activities against human protein kinase CK2. These studies help in understanding the structure-activity relationships and potential therapeutic applications (Golub et al., 2011).
Antimicrobial Activities
The compound and its derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents (Patel & Patel, 2017).
Hypolipidemic Activity
It has also been used in synthesizing acetic acid derivatives, evaluated for their in vivo hypolipidemic activity. These findings are significant for understanding and developing new treatments for hyperlipidemia (Mokale et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity and any risks associated with handling it. It includes looking at safety data sheets and toxicology studies.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, or areas where further study is needed.
特性
IUPAC Name |
(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(31)24(15-19-7-3-1-4-8-19)29-25-16-23(27-18-28-25)21-11-13-22(14-12-21)32-17-20-9-5-2-6-10-20/h1-14,16,18,24H,15,17H2,(H,30,31)(H,27,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYFPNITZGCUPZ-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9910289 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



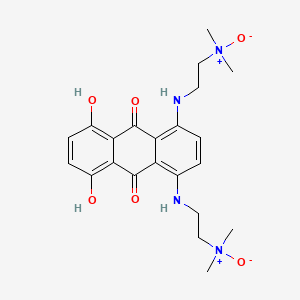
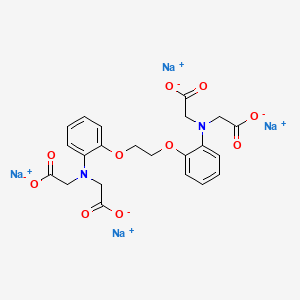
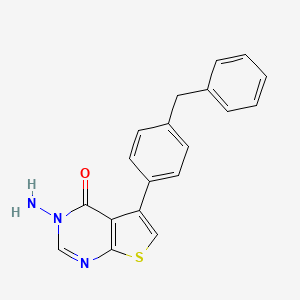
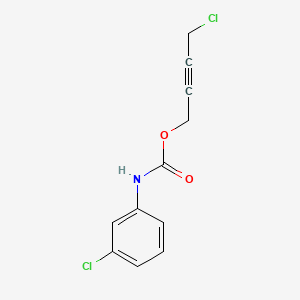
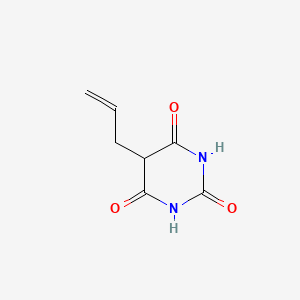
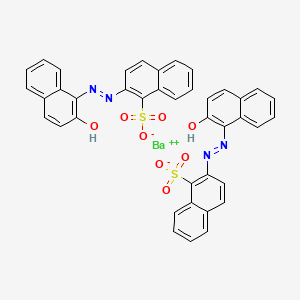
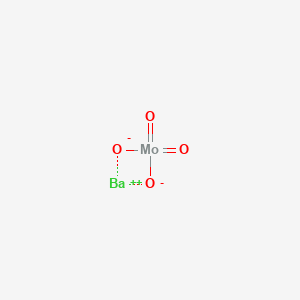
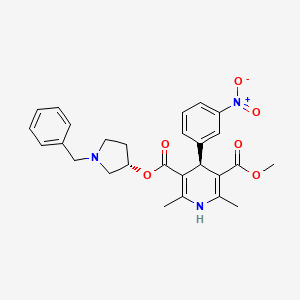
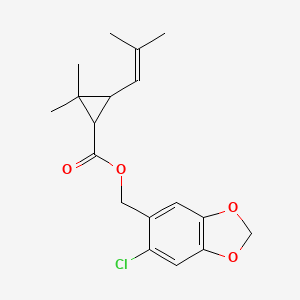
![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
